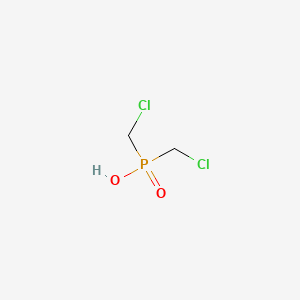
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-
Übersicht
Beschreibung
“Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-” is a chemical compound with the molecular formula C12H14O2 . It is a main product of BOC Sciences . The IUPAC name for this compound is 3-cyclopentyloxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-” consists of a benzene ring with a formyl substituent and a cyclopentyloxy group . The InChI key for this compound is WWUQYSHWTLWESE-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- A study explored the reaction of benzaldehyde derivatives, including 3-nitro-benzaldehyde, with stabilized sulfur ylides, resulting in highly stereoselective synthesis of specific derivatives (Fernández, Durante-Lanes, & López-Herrera, 1990).
Catalysis and Reactions
- Research on the reaction of different substituted acetophenones with p-hydroxy-benzaldehyde demonstrated the formation of chalcone, which is important in various synthetic processes (Sipos & Sirokmán, 1964).
- A study highlighted the use of Zn(II) or Ag(I) catalysts for metathesis reactions involving 3-en-1-ynamides and nitrosoarenes, resulting in the production of benzaldehyde derivatives (Gawade, Huple, & Liu, 2014).
Photocatalysis
- Research into the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts based on graphitic carbon nitride under environmentally friendly conditions was conducted. This process highlights the utility of benzaldehyde derivatives in green chemistry applications (Lima, Silva, Silva, & Faria, 2017).
Pharmaceutical Research
- A study discussed the development of an industrial process for a compound containing a benzaldehyde derivative, highlighting its significance in pharmaceutical applications (Charles et al., 1998).
Organic Chemistry
- Research on catalyst-free, one-pot three-component 1,3-dipolar cycloaddition involving benzaldehydes demonstrated an efficient methodology for creating complex organic compounds (Jia & Du, 2013).
Enzymatic Reactions
- An enzyme from mung bean that detoxifies a specific toxin was characterized, showing high affinity for 3- and 4-nitro-benzaldehyde. This study provides insights into enzymatic reactions involving benzaldehyde derivatives and their potential in biotechnology (Colrat et al., 1999).
Wirkmechanismus
Target of Action
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- primarily targets cellular antioxidation systems . It disrupts these systems, which is an effective method for controlling fungal pathogens . The compound has been shown to have potent antifungal activity . It also acts as a behaviorally active component in brewer’s yeast protein powder, attracting Bactrocera dorsalis through olfaction .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It disrupts cellular antioxidation, which is a key component of this pathway . The compound’s action on this pathway can increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Pharmacokinetics
It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the attractiveness of benzaldehyde, a component of the compound, to Bactrocera dorsalis was found to be most effective when the adults had been starved from dusk until the following morning . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the time of day and the feeding status of the target organisms .
Eigenschaften
IUPAC Name |
3-cyclopentyloxy-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-8-9-5-6-11(13(15)16)12(7-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZREOCKUKFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567593 | |
| Record name | 3-(Cyclopentyloxy)-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133332-19-1 | |
| Record name | 3-(Cyclopentyloxy)-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

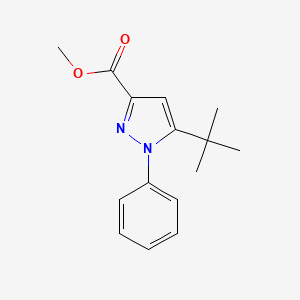
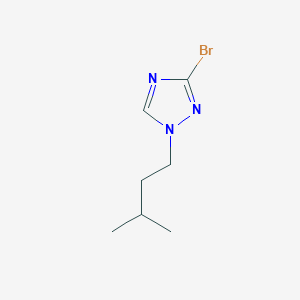
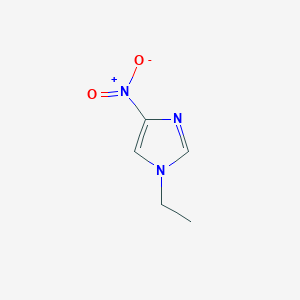
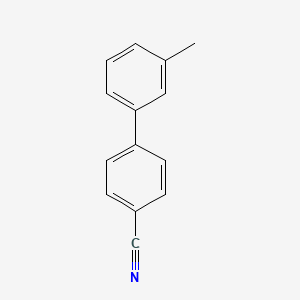


![Cyclohexanone, 4-[(phenylmethoxy)methyl]-](/img/structure/B3046910.png)
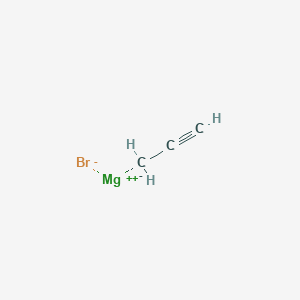
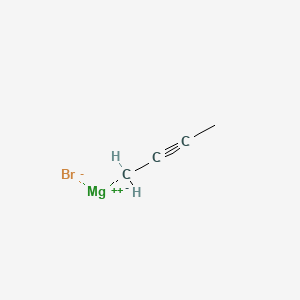
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-](/img/structure/B3046920.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)
